Methyltris(methylethylketoxime)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime is a chemical compound with the molecular formula C13H27N3O3Si and a molecular weight of 301.46 g/mol. It is a trioxime derivative of 2-butanone, which is commonly used as a solvent in various industrial processes.
Scientific Research Applications
2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime has several scientific research applications:
Oxime Formation and Gas Chromatography: It plays a significant role in the formation of oximes and has been observed in high-resolution gas chromatography experiments.
Biofuel and Biocommodity Chemical Production: It is identified as a precursor in the production of biofuels and biocommodity chemicals.
Potential in Bio-Jet Fuels: Research into tailoring biofuels from biomass has explored its potential as a component in bio-jet fuels.
Green Chemistry Applications: It finds applications in green chemistry, such as the dehydration of bio-based 2,3-butanediol to produce butanone using boric acid-modified zeolites.
Metabolic Engineering for Chemical Production: Studies have demonstrated its production from glucose using modified bacterial strains, opening avenues for efficient biological processes.
Preparation Methods
The synthesis of 2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime involves the reaction of 2-butanone with methylsilylidyne trioxime under specific conditions. The reaction typically requires a catalyst and controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to achieve high yields and purity.
Chemical Reactions Analysis
2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of 2-butanone and its oxime forms.
Mechanism of Action
The mechanism of action of 2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime involves its interaction with specific molecular targets and pathways . It acts as a crosslinker in silicone sealants, providing the sealant with desired properties such as cure rate and adhesion . The compound’s unique structure allows it to form stable bonds with other molecules, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime belongs to the class of tris(ketoximino)silanes . Similar compounds include:
Compared to these similar compounds, 2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime is unique due to its specific molecular structure and the resulting properties that make it suitable for a wide range of applications .
Properties
CAS No. |
22984-54-9 |
---|---|
Molecular Formula |
C13H27N3O3Si |
Molecular Weight |
301.46 g/mol |
IUPAC Name |
(Z)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-methylsilyl]oxybutan-2-imine |
InChI |
InChI=1S/C13H27N3O3Si/c1-8-11(4)14-17-20(7,18-15-12(5)9-2)19-16-13(6)10-3/h8-10H2,1-7H3/b14-11-,15-12-,16-13- |
InChI Key |
OGZPYBBKQGPQNU-KHFPHUMUSA-N |
Isomeric SMILES |
CC/C(=N\O[Si](O/N=C(\CC)/C)(O/N=C(\CC)/C)C)/C |
SMILES |
CCC(=NO[Si](C)(ON=C(C)CC)ON=C(C)CC)C |
Canonical SMILES |
CCC(=NO[Si](C)(ON=C(C)CC)ON=C(C)CC)C |
22984-54-9 | |
physical_description |
Liquid Clear to straw-colored liquid with a mild odor; [Gelest MSDS] |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.